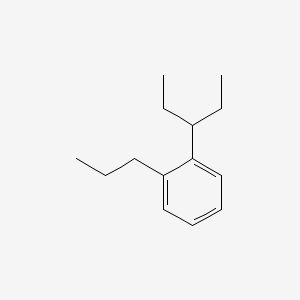
1-(1-Ethylpropyl)-2-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethylpropyl)-2-propylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where the benzene ring is substituted with a 1-ethylpropyl group and a propyl group. This compound is a colorless to light yellow liquid and is primarily used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Ethylpropyl)-2-propylbenzene can be synthesized through the reaction of styrene with ethyl propyl lithium, followed by acidic hydrolysis. The specific preparation method is as follows:
Reaction of Styrene with Ethyl Propyl Lithium: Styrene is reacted with ethyl propyl lithium at low temperatures to generate 1-ethyl propyl lithium.
Acidic Hydrolysis: The 1-ethyl propyl lithium is then subjected to acidic hydrolysis to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Ethylpropyl)-2-propylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(1-Ethylpropyl)-2-propylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(1-Ethylpropyl)-2-propylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparación Con Compuestos Similares
1-(1-Ethylpropyl)-2-propylbenzene can be compared with other similar compounds, such as:
- 1-Methylbutylbenzene
- 1-Pentylbenzene
- 1-Hexylbenzene
- 1-Octylbenzene
These compounds share similar structural features but differ in the length and branching of the alkyl chains attached to the benzene ring. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .
Propiedades
Número CAS |
54789-15-0 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
1-pentan-3-yl-2-propylbenzene |
InChI |
InChI=1S/C14H22/c1-4-9-13-10-7-8-11-14(13)12(5-2)6-3/h7-8,10-12H,4-6,9H2,1-3H3 |
Clave InChI |
OFDBXYWBIWCTMR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CC=C1C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


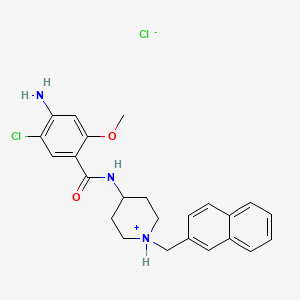
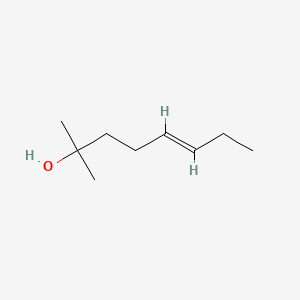
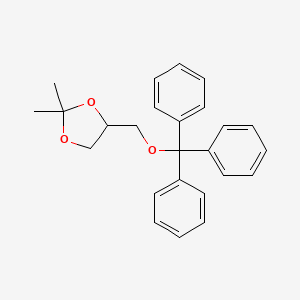
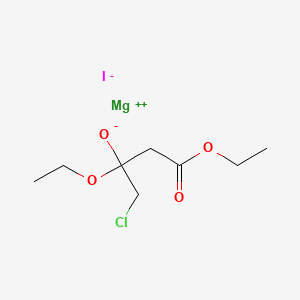
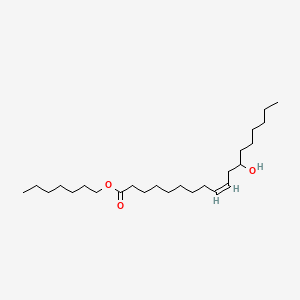
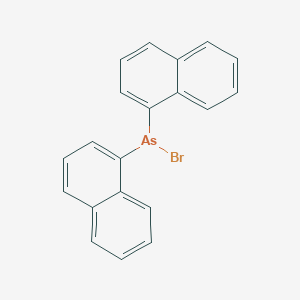
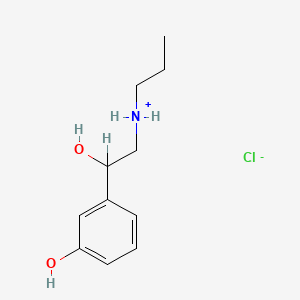
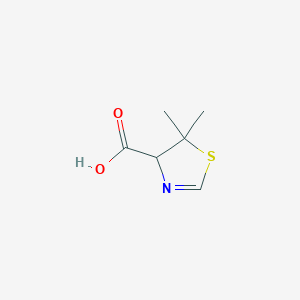
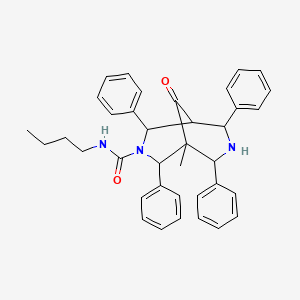
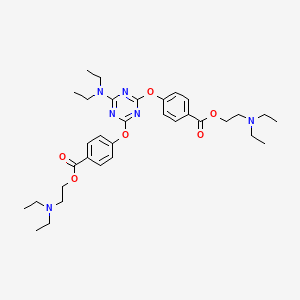
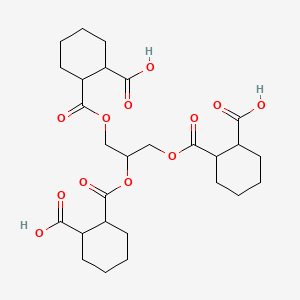
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
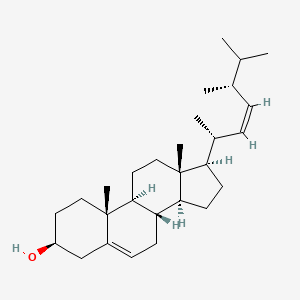
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
